Technical Monograph: 4-(Pyrrolidine-1-sulfonyl)-benzylamine
Technical Monograph: 4-(Pyrrolidine-1-sulfonyl)-benzylamine
[1][2]
Executive Summary
4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS: 784997-49-5) is a specialized bifunctional building block extensively utilized in medicinal chemistry and fragment-based drug discovery (FBDD).[1][] It features a primary benzylamine motif for facile derivatization and a robust sulfonamide-pyrrolidine moiety that serves as both a lipophilic spacer and a metabolic stabilizer.
This compound is particularly valued for its ability to introduce the pyrrolidine-1-sulfonyl pharmacophore—a structural motif known to modulate solubility and target engagement in kinase inhibitors, GPCR ligands (e.g., GlyT-1 inhibitors), and Hedgehog signaling pathway modulators. Its chemical stability under physiological conditions makes it a superior alternative to labile ester or amide linkers in early-stage lead optimization.
Physicochemical Profile
The following data consolidates experimental and high-confidence predicted parameters essential for experimental planning.
| Property | Value | Context |
| IUPAC Name | 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]methanamine | Official Nomenclature |
| CAS Number | 784997-49-5 | Unique Identifier |
| Molecular Formula | C₁₁H₁₆N₂O₂S | - |
| Molecular Weight | 240.32 g/mol | Monoisotopic Mass: 240.09 |
| Physical State | White to off-white solid | Standard isolation form (HCl salt often used) |
| Solubility | DMSO, Methanol, DCM | Moderate water solubility (pH dependent) |
| pKa (Basic) | ~9.2 (Predicted) | Attributed to primary benzylamine |
| pKa (Acidic) | Non-acidic | Sulfonamide nitrogen is fully substituted |
| LogP | ~0.5 – 0.9 | Lipophilic, membrane permeable |
| H-Bond Donors | 2 | Primary amine (-NH₂) |
| H-Bond Acceptors | 4 | Sulfonyl oxygens (2), Amine (1), Sulfonamide N (1) |
Synthetic Architecture & Manufacturing
The synthesis of 4-(Pyrrolidine-1-sulfonyl)-benzylamine follows a convergent, two-step protocol designed to ensure regioselectivity and prevent over-reduction.
Synthetic Route Logic[5]
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Nucleophilic Sulfonylation: The sequence begins with 4-cyanobenzenesulfonyl chloride . The sulfonyl chloride is highly electrophilic and reacts selectively with pyrrolidine (a secondary amine nucleophile) in the presence of a base scavenger (TEA or DIPEA) to form the stable sulfonamide bond. The nitrile group remains inert under these conditions.
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Chemo-selective Reduction: The resulting intermediate, 4-(pyrrolidin-1-ylsulfonyl)benzonitrile (CAS 10282-30-1), undergoes reduction. While Lithium Aluminum Hydride (LAH) is effective, catalytic hydrogenation (H₂/Raney Ni or Pd/C) is often preferred in process chemistry to minimize byproduct formation.
Reaction Workflow Diagram
Figure 1: Two-step synthetic pathway from commercially available sulfonyl chloride precursors.
Detailed Protocol (Bench Scale)
Note: This protocol is a generalized standard derived from similar benzylamine syntheses.
Step 1: Sulfonamide Formation
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Dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M).
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Cool to 0°C under N₂ atmosphere.
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Add Triethylamine (1.5 eq) followed by dropwise addition of Pyrrolidine (1.1 eq).
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Stir at RT for 4 hours. Monitor by TLC/LCMS for disappearance of chloride.
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Workup: Wash with 1N HCl, then Brine. Dry over MgSO₄.[3] Concentrate to yield the nitrile intermediate.
Step 2: Nitrile Reduction
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Dissolve intermediate in anhydrous THF.
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Add LiAlH₄ (2.0 eq) cautiously at 0°C (Exothermic).
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Reflux for 2–4 hours.
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Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL).
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Filter precipitate. Acidify filtrate with HCl to generate the hydrochloride salt or concentrate for free base.
Chemical Reactivity & Derivatization[7]
The utility of this building block lies in the orthogonal reactivity of its two functional ends. The sulfonamide is chemically inert to most standard organic conditions (acid, base, oxidation), acting as a "spectator" anchor, while the benzylamine is highly reactive.
Key Reaction Pathways
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Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form stable amides. This is the primary route for fragment linking.
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Reductive Amination: Reacts with aldehydes/ketones (using NaBH(OAc)₃) to form secondary amines, increasing saturation (Fsp3) in the drug molecule.
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Urea/Carbamate Formation: Reacts with isocyanates or chloroformates to generate urea or carbamate linkers.
Reactivity Logic Diagram
Figure 2: Divergent synthesis capabilities of the benzylamine core.
Medicinal Chemistry Applications
Pharmacophore Features[2][5][7][8][9][10][11]
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Sulfonamide Linker: Acts as a hydrogen bond acceptor. Unlike carboxamides, it is resistant to proteolytic cleavage, enhancing metabolic stability (t1/2).
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Pyrrolidine Ring: Provides a compact, hydrophobic "cap" that fits well into hydrophobic pockets of enzymes (e.g., kinases). It restricts conformational freedom compared to a diethylamine group.
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Benzyl Spacer: The methylene group (-CH₂-) interrupts conjugation between the phenyl ring and the amine nitrogen, allowing the amine to retain basicity and flexibility.
Case Studies & Targets
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Hedgehog Signaling Pathway: Analogs containing the pyrrolidine-1-sulfonyl motif have been identified as inhibitors of the Smoothened (SMO) receptor, critical in basal cell carcinoma treatment. The sulfonyl group mimics the geometry of transition states in the binding pocket.
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GlyT-1 Inhibitors: Used in the design of Glycine Transporter-1 inhibitors for schizophrenia. The benzylamine serves as the core scaffold linking the sulfonyl tail to the central aromatic core.
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11β-HSD1 Inhibitors: The motif appears in inhibitors of 11β-hydroxysteroid dehydrogenase type 1, utilized for metabolic syndrome and diabetes research.
Handling, Safety & Analytics
Safety Profile (GHS Classification)
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Signal Word: DANGER
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Hazard Statements:
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H314: Causes severe skin burns and eye damage (Characteristic of benzylamines).
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H302: Harmful if swallowed.
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PPE: Wear nitrile gloves, chemical safety goggles, and face shield. Handle in a fume hood.
Analytical Standards
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1H NMR (DMSO-d6):
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δ 7.70 (d, 2H, Ar-H ortho to SO2)
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δ 7.55 (d, 2H, Ar-H meta to SO2)
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δ 3.85 (s, 2H, Ar-CH2-NH2)
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δ 3.15 (m, 4H, Pyrrolidine N-CH2)
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δ 1.65 (m, 4H, Pyrrolidine C-CH2)
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Storage: Store at +2°C to +8°C under inert gas (Argon). Hygroscopic; keep desiccated.
References
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Santa Cruz Biotechnology. 4-(Pyrrolidine-1-sulfonyl)-benzylamine Product Data. Link[4]
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PubChem. 4-(Pyrrolidin-1-ylsulfonyl)benzonitrile (Precursor Data). Link
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National Institutes of Health (NIH). Synthesis and Biological Evaluation of GlyT-1 Inhibitors. Journal of Medicinal Chemistry. Link
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Matrix Scientific. Chemical Directory: Sulfonamide Building Blocks. Link
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Sigma-Aldrich. Safety Data Sheet: Benzylamine Derivatives. Link
